4-(1,2,2-Triphenylvinyl)aniline

Photo-patterning Photochromism AIE materials

This compound is a monoamino-substituted tetraphenylethene (TPE) aggregation-induced emission (AIE) luminogen. The para-aniline group enables unique covalent ligation chemistries—diazonium salt formation, Schiff base condensation, amidation—that are inaccessible to TPE-OH, TPE-COOH, or unsubstituted TPE. Select this reactive building block for erasable photo-patterning, D–π–A conjugated polymers, fluorescent biosensors, or AIEgen-anchored membranes, accessing applications that alternative TPE derivatives cannot deliver.

Molecular Formula C26H21N
Molecular Weight 347.4 g/mol
CAS No. 919789-80-3
Cat. No. B3030565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2,2-Triphenylvinyl)aniline
CAS919789-80-3
Molecular FormulaC26H21N
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4
InChIInChI=1S/C26H21N/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,27H2
InChIKeyWCNQRPKNQRXHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,2,2-Triphenylvinyl)aniline (CAS 919789-80-3) – Monoamino-Substituted TPE AIEgen for Functional Materials Procurement


4-(1,2,2-Triphenylvinyl)aniline (CAS 919789-80-3, molecular formula C26H21N, MW 347.45 g/mol), also referred to as 1-(4-aminophenyl)-1,2,2-triphenylethene or TPE-NH2, is a monoamino-substituted derivative of tetraphenylethene (TPE) that functions as a prototypical aggregation-induced emission (AIE) luminogen (AIEgen) . The compound possesses a twisted, propeller-like molecular conformation arising from steric hindrance among its four phenyl rings, which restricts intramolecular rotation in the aggregated or solid state, thereby enabling strong fluorescence emission while maintaining very weak emission in dilute solution . Its primary procurement value resides in the reactive para-position primary aniline group, which confers versatility as a synthetic building block for constructing functional TPE-containing derivatives, conjugated polymers, and supramolecular assemblies via amidation, imine condensation, diazonium chemistry, or N-alkylation .

Why Generic TPE Substitution Fails: Functional Differentiation of 4-(1,2,2-Triphenylvinyl)aniline as a Reactive Building Block


Unsubstituted tetraphenylethene (TPE) and many commercially available TPE derivatives (e.g., TPE-OH, TPE-COOH, TPE-Br) share the same AIEgenic core but diverge critically in their reactive handles, synthetic accessibility, and downstream material compatibility. 4-(1,2,2-Triphenylvinyl)aniline provides a primary aromatic amine functionality that is absent in parent TPE, enabling a distinct set of covalent ligation chemistries (e.g., diazonium salt formation, Schiff base condensation with aldehydes, amide bond formation, and urea/thiourea synthesis) that are incompatible with hydroxyl- or carboxyl-functionalized analogs . Furthermore, the electron-donating character of the aniline group modulates the conjugated system's frontier orbital energies and intramolecular charge-transfer behavior, resulting in photophysical properties and sensor response profiles that differ measurably from other mono-substituted TPE analogs [1]. Consequently, interchanging 4-(1,2,2-triphenylvinyl)aniline with TPE-OH, TPE-COOH, or unfunctionalized TPE in a synthetic protocol will yield chemically distinct products with divergent optical, electronic, or supramolecular properties.

Quantitative Evidence Guide: Differentiated Performance of 4-(1,2,2-Triphenylvinyl)aniline and Its Derivatives vs. Comparator AIEgens


Schiff Base Derivatization Enables Reversible Solid-State Photopatterning with Thermal Erasure Control

The Schiff base condensation product of 4-(1,2,2-triphenylvinyl)aniline with salicylaldehyde yields an AIE-active hydrazone (Compound 1) that exhibits reversible solid-state photochromism upon UV irradiation, a property not present in the parent amine precursor or in most non-Schiff base TPE derivatives such as TPE-OH or TPE-COOH [1]. Under 365 nm UV irradiation in the solid state, Compound 1 undergoes a fluorescence color change, and critically, the thermal reversion rate from the irradiated cis-keto form to the initial enol form is temperature-dependent, with complete reversion achievable via thermal annealing or visible light irradiation [1]. In contrast, unmodified TPE and simple TPE-COOH show no such reversible solid-state photochromic behavior, as they lack the requisite ESIPT-capable salicylaldehyde hydrazone moiety accessible only through the aniline functional group [1].

Photo-patterning Photochromism AIE materials Solid-state fluorescence

Crystal Packing-Induced Molecular Hardening Enhances Electron Transport in Hydrazone Derivative

First-principles calculations on the crystalline form of 4-(1,2,2-triphenylvinyl)aniline salicylaldehyde hydrazone reveal that crystal packing forces overcome dynamic intramolecular rotations and intramolecular steric repulsion, effectively 'hardening' the flexible molecule and reducing internal reorganization energy [1]. Within the hopping model framework, simulated charge transport parameters demonstrate that the intrinsic electron mobility in this crystalline material is much higher than the corresponding intrinsic hole mobility [1]. This electron-transport-favoring anisotropy is a consequence of the specific molecular packing arrangement of this hydrazone derivative, which differs from the more balanced or hole-dominated transport reported for many pristine TPE derivatives lacking the extended hydrazone conjugation [1].

Organic semiconductors Charge transport Electron mobility Molecular packing

Derivatized Polymer Exhibits Positive Solvatochromism and Tumor-Targeted Bioimaging Capability

Poly(N,N-diphenyl-4-(4-(1,2,2-triphenylvinyl)styryl)aniline) (PTPA), a conjugated polymer synthesized via Wittig polymerization using 4-(1,2,2-triphenylvinyl)aniline as a key monomer component, exhibits positive solvatochromism with increasing solvent polarity, as supported by density functional theory (DFT) calculations [1]. When encapsulated into mesoporous silica hollow nanospheres and surface-functionalized with an anti-EpCAM aptamer, the resulting Apt-MSHNs demonstrated excellent biocompatibility and efficient internalization by liver cancer Huh-7 cells for targeted cellular imaging [1]. This specific bioimaging functionality—integrating AIE-active polymer brightness with aptamer-based targeting—is a direct consequence of the polymer architecture built from the triphenylvinyl aniline monomer; simple TPE or TPE-COOH cannot be directly polymerized into this D–π–A conjugated backbone without the aniline functionality.

Bioimaging Conjugated polymers Solvatochromism Cancer targeting

AIE Nanoparticles Based on Acetylated Derivative Outperform Conventional Fluorophores in Organophosphorus Pesticide Biosensing

Amphiphilic polymer PTD, synthesized via radical copolymerization of N-(1,2,2-triphenylvinyl)-4-acetylaniline (an acetylated derivative of 4-(1,2,2-triphenylvinyl)aniline) with dimethyl diallyl ammonium chloride (DMDAAC), self-assembles into AIE nanoparticles (PTDNPs) in phosphate-buffered saline [1]. When employed as signal reporters in a gold nanoparticle-assisted organophosphorus pesticide (OP) biosensing platform, the PTDNPs-0.10 formulation demonstrated sensing performance superior to that achieved using conventional signal reporters such as C-dots, quantum dots, or rhodamine B [1]. This performance advantage stems from the AIE characteristics of the triphenylvinyl aniline-derived monomer, which provides high fluorescence stability in aggregated nanoparticle form, combined with fine-tunable particle size, morphology, and functional group density via copolymer composition adjustment [1].

Biosensing AIE nanoparticles Pesticide detection Signal reporter

Aniline Group Enables Covalent Incorporation into Polyamide Membranes for Real-Time Pore Size Monitoring

1-(4-Aminophenyl)-1,2,2-triphenylethene (4-(1,2,2-triphenylvinyl)aniline) has been successfully employed as a co-monomer in interfacial polymerization to covalently incorporate tetraphenylethene (TPE) AIEgen moieties directly into polyamide (PA) membrane polymer chains [1]. The resulting AIE-PA membranes exhibit a good linear relationship between membrane pore size and photoluminescence quantum yield, enabling real-time, in-situ monitoring of pore size dynamics under varying solvent conditions via fluorescence intensity changes [1]. In contrast, unsubstituted TPE or TPE-OH cannot participate in interfacial polymerization with trimesoyl chloride to form covalent polyamide linkages, making them unsuitable for covalent membrane functionalization. TPE-COOH could theoretically participate but would alter the membrane's crosslinking density and charge characteristics differently than the aniline group.

Membrane science Polyamide In-situ monitoring Pore size analysis

Optimal Application Scenarios for 4-(1,2,2-Triphenylvinyl)aniline Based on Differentiated Performance Evidence


Synthesis of Reversible Solid-State Photo-Patterning and Anti-Counterfeiting Materials

Researchers requiring erasable photo-patterning materials with solid-state reversible fluorescence switching should prioritize 4-(1,2,2-triphenylvinyl)aniline as a precursor. Its aniline group condenses with salicylaldehyde to form a hydrazone that exhibits UV-induced photochromism with temperature-controllable reversion kinetics [1]. This functionality is inaccessible from TPE-OH or TPE-COOH and provides a direct route to rewritable optical storage, anti-counterfeiting labels, and molecular logic gates [1].

Development of AIE-Active Conjugated Polymers for Tumor-Targeted Bioimaging

For constructing D–π–A conjugated polymers with AIE characteristics and positive solvatochromism, 4-(1,2,2-triphenylvinyl)aniline provides an essential monomer building block [1]. The resulting polymer (PTPA) can be encapsulated into mesoporous silica nanospheres and functionalized with tumor-targeting aptamers (e.g., anti-EpCAM) for selective cancer cell imaging [1]. Alternative TPE derivatives lacking the aniline polymerization handle cannot participate in this specific Wittig polymerization to yield the same D–π–A architecture [1].

Fabrication of AIE Nanoparticle Signal Reporters for High-Sensitivity Pesticide Biosensing

Investigators developing fluorescence-based biosensing platforms for organophosphorus pesticide detection should consider N-acetylated derivatives of 4-(1,2,2-triphenylvinyl)aniline. Copolymerization with DMDAAC yields amphiphilic polymers that self-assemble into AIE nanoparticles with superior sensing performance compared to C-dots, quantum dots, or rhodamine B in gold nanoparticle-assisted detection schemes [1]. The tunability of particle size, morphology, and functional group density via copolymer composition offers additional optimization flexibility [1].

Covalent Functionalization of Polyamide Membranes for In-Situ Pore Size Monitoring

For membrane scientists seeking real-time, in-situ monitoring of polyamide membrane pore size dynamics, 4-(1,2,2-triphenylvinyl)aniline serves as a co-monomer in interfacial polymerization to covalently anchor AIEgen moieties within the polymer matrix [1]. The linear correlation between pore size and fluorescence quantum yield enables visual, non-destructive monitoring under varying solvent conditions [1]. Unsubstituted TPE and TPE-OH are incompatible with this interfacial polymerization process [1].

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